molecular formula C17H14N4O2 B8008493 4-{[4-(Phenylamino)pyrimidin-2-Yl]amino}benzoic Acid

4-{[4-(Phenylamino)pyrimidin-2-Yl]amino}benzoic Acid

Cat. No. B8008493
M. Wt: 306.32 g/mol
InChI Key: BUKMSYYNNHEANR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(Phenylamino)pyrimidin-2-Yl]amino}benzoic Acid is a useful research compound. Its molecular formula is C17H14N4O2 and its molecular weight is 306.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-{[4-(Phenylamino)pyrimidin-2-Yl]amino}benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[4-(Phenylamino)pyrimidin-2-Yl]amino}benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • 4-(N-phenylamino)benzoic acid (PhABA) exhibits strong Stokes-shifted fluorescence in aprotic polar solvents, indicating intramolecular charge transfer (ICT) due to the N-phenyl/amino conjugation effect. This property is useful in understanding the specialty of the anilino moiety as an electron donor (Ma, Chen, & Jiang, 2003).

  • The compound serves as a building block for pseudopeptide synthesis, showing potential in peptidomimetics and combinatorial chemistry. This is illustrated in the synthesis of novel amino acid derivatives (Pascal, Sola, Labéguère, & Jouin, 2000).

  • It has applications in antitumor agents, as seen in the synthesis of dual inhibitors of dihydrofolate reductase and thymidylate synthase. This is evident in compounds designed for tumor inhibitory activity, highlighting the importance of the pyrrolo[2,3-d]pyrimidine scaffold (Gangjee, Lin, Kisliuk, & McGuire, 2005).

  • The molecule has been used in the regiospecific synthesis of polyfunctionally substituted pyrazolo[1,5-a]pyrimidines, showcasing its utility in organic synthesis and drug discovery (Quiroga, Portilla, Abonía, Insuasty, Nogueras, & Cobo, 2007).

  • It is involved in the development of tyrosine kinase inhibitors, particularly as a class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor, which is significant in cancer research (Thompson, Bridges, Fry, Kraker, & Denny, 1995).

  • 4-{[4-(Phenylamino)pyrimidin-2-yl]amino}benzoic Acid derivatives have been synthesized for use as Zn(II) sensors, with applications in biological imaging and sensing of zinc ions (Nolan, Jaworski, Racine, Sheng, & Lippard, 2006).

properties

IUPAC Name

4-[(4-anilinopyrimidin-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-16(23)12-6-8-14(9-7-12)20-17-18-11-10-15(21-17)19-13-4-2-1-3-5-13/h1-11H,(H,22,23)(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKMSYYNNHEANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC=C2)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(Phenylamino)pyrimidin-2-Yl]amino}benzoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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